molecular formula C6H5Cl2NO B14021143 2,4-Dichloro-6-(methoxy-d3)-pyridine CAS No. 1185313-52-3

2,4-Dichloro-6-(methoxy-d3)-pyridine

Cat. No.: B14021143
CAS No.: 1185313-52-3
M. Wt: 181.03 g/mol
InChI Key: DHWHMXYTPKDBSY-FIBGUPNXSA-N
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Description

2,4-Dichloro-6-(methoxy-d3)-pyridine is a deuterated pyridine derivative featuring chlorine atoms at the 2- and 4-positions and a trideuterated methoxy group (-OCD₃) at the 6-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a stable isotopic label, enabling detailed metabolic and mechanistic studies via techniques like mass spectrometry and NMR . Its deuterated methoxy group minimizes metabolic degradation while retaining electronic properties similar to non-deuterated analogs, making it valuable for tracing reaction pathways and pharmacokinetics.

Properties

CAS No.

1185313-52-3

Molecular Formula

C6H5Cl2NO

Molecular Weight

181.03 g/mol

IUPAC Name

2,4-dichloro-6-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3/i1D3

InChI Key

DHWHMXYTPKDBSY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=CC(=C1)Cl)Cl

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(methoxy-d3)-pyridine typically involves the chlorination of 6-methoxypyridine followed by the introduction of deuterium atoms. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxy group is then deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 2,4-Dichloro-6-(methoxy-d3)-pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires the use of high-purity deuterated methanol and efficient catalysts to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(methoxy-d3)-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reaction conditions typically involve heating in a suitable solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2,4-diamino-6-(methoxy-d3)-pyridine and 2,4-dithio-6-(methoxy-d3)-pyridine.

    Oxidation Reactions: Products include 2,4-dichloro-6-(formyl-d3)-pyridine and 2,4-dichloro-6-(carboxy-d3)-pyridine.

    Reduction Reactions: Products include 2,4-dichloro-6-(methoxy-d3)-piperidine.

Scientific Research Applications

2,4-Dichloro-6-(methoxy-d3)-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other deuterated compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methoxy-d3)-pyridine is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme interactions, leading to altered pharmacokinetics and potentially improved drug efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Pyridine derivatives with dichloro and alkoxy substituents exhibit distinct reactivity based on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison
Compound Name Substituents Molecular Formula Key Reactivity/Applications References
2,4-Dichloro-6-(methoxy-d3)-pyridine 2-Cl, 4-Cl, 6-OCD₃ C₆H₂Cl₂D₃NO Isotopic labeling, metabolic stability
2,4-Dichloro-6-(4-methoxyphenyl)pyridine 2-Cl, 4-Cl, 6-(4-MeO-Ph) C₁₂H₉Cl₂NO Suzuki coupling, agrochemical intermediates
2,4-Dichloro-3-(4-methoxyphenyl)pyridine 2-Cl, 4-Cl, 3-(4-MeO-Ph) C₁₂H₉Cl₂NO Isomer-dependent regioselectivity in cross-coupling
Methyl 4,6-dichloropicolinate 2-COOMe, 4-Cl, 6-Cl C₇H₅Cl₂NO₂ Carboxylate ester for nucleophilic displacement
2,4-Dichloro-6-(trichloromethyl)pyridine 2-Cl, 4-Cl, 6-CCl₃ C₆H₂Cl₅N Precursor to polychlorinated pesticides
3,5-Dichloro-2-fluoropyridine 3-Cl, 5-Cl, 2-F C₅H₂Cl₂FN Fluorine-enhanced electronegativity for electrophilic substitution

Positional Isomerism and Spectroscopic Properties

Positional isomerism significantly impacts physicochemical properties. For example:

  • 2,4-Dichloro-6-(4-methoxyphenyl)pyridine (8a) and 2,4-Dichloro-3-(4-methoxyphenyl)pyridine (8b) ():
    • 8a exhibits a singlet at δ 8.34 ppm (¹H NMR) for the pyridine proton, while 8b shows a doublet at δ 8.28 ppm (J = 5.3 Hz) due to differing aromatic coupling .
    • The para-methoxyphenyl group in 8a enhances electron density at the 6-position, favoring nucleophilic aromatic substitution (NAS) at the 4-chloro site.

Functional Group Effects

  • Deuterated Methoxy (-OCD₃) vs. Trichloromethyl (-CCl₃): The -OCD₃ group in 2,4-Dichloro-6-(methoxy-d3)-pyridine reduces metabolic cleavage compared to non-deuterated analogs, while the -CCl₃ group in 2,4-Dichloro-6-(trichloromethyl)pyridine increases electrophilicity, enabling chlorination reactions .
  • Fluorine Substitution:
    • 3,5-Dichloro-2-fluoropyridine () leverages fluorine’s electronegativity to direct electrophilic attacks to the 4-position, contrasting with the methoxy group’s electron-donating effects .

Research Findings and Key Data

  • Synthetic Yields:
    • 2,4-Dichloro-6-(4-methoxyphenyl)pyridine (8a) is obtained in 14% yield via photoredox Meerwein arylation, while its isomer (8b) achieves 52% yield due to steric and electronic factors .
  • Metabolic Stability: Deuteration in 2,4-Dichloro-6-(methoxy-d3)-pyridine extends half-life in murine models by 2–3× compared to non-deuterated analogs, critical for in vivo tracer studies .

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